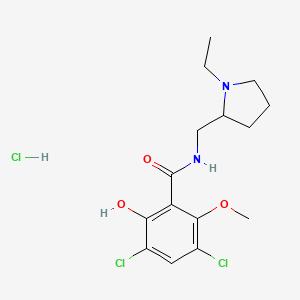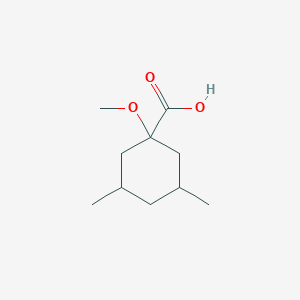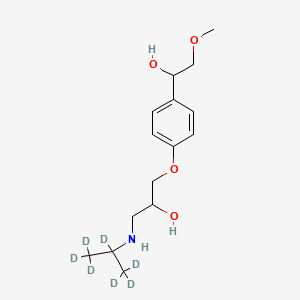
alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers): is an isotopically labeled compound used primarily in scientific research. It is a derivative of metoprolol, a beta-blocker commonly used to treat cardiovascular diseases. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods: Industrial production of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of metoprolol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of metoprolol in the body.
Industry: Applied in the development and testing of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) is similar to that of metoprolol. It acts as a beta-blocker, targeting beta-adrenergic receptors in the heart and blood vessels. By blocking these receptors, it reduces heart rate and blood pressure, making it effective in treating cardiovascular conditions. The deuterium labeling allows researchers to study the detailed pathways and interactions of the compound in various systems.
Comparaison Avec Des Composés Similaires
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) can be compared with other isotopically labeled beta-blockers and metoprolol derivatives. Similar compounds include:
Metoprolol-d7: Another deuterated form of metoprolol used in similar research applications.
Atenolol-d7: A deuterated form of atenolol, another beta-blocker.
Propranolol-d7: A deuterated form of propranolol, used for similar purposes.
The uniqueness of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) lies in its specific isotopic labeling and the mixture of stereoisomers, which provides detailed insights into the behavior and interactions of metoprolol in various research settings.
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
290.41 g/mol |
Nom IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i1D3,2D3,11D |
Clé InChI |
OFRYBPCSEMMZHR-UENXPIBQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(COC)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


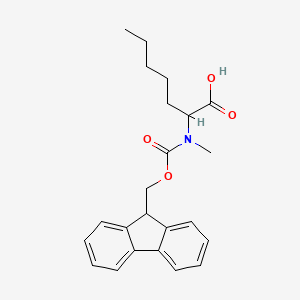
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
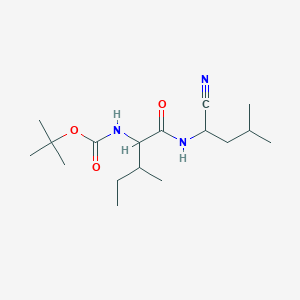
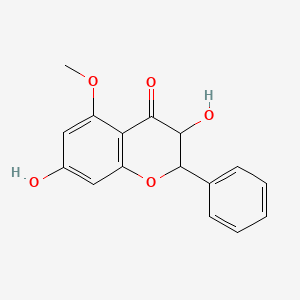
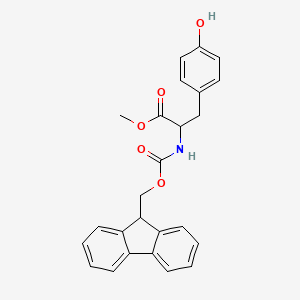
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

